N'-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that contains multiple functional groups, including nitro, ether, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps. One common route starts with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(4-methyl-2-nitrophenoxy)ethanol. The next step involves the reaction of this intermediate with ethylene diamine to yield N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used.
Scientific Research Applications
N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ether and amine groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the presence of both nitro and ether groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N'-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4.C2H2O4/c1-11-2-3-13(12(10-11)16(17)18)20-9-8-19-7-6-15-5-4-14;3-1(4)2(5)6/h2-3,10,15H,4-9,14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZYIPXCWUWBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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